N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline
説明
N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, commonly known as SMT-19969, is a novel chemical compound that has been studied for its potential therapeutic applications. It is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a key role in regulating cyclic guanosine monophosphate (cGMP) levels in the brain.
作用機序
SMT-19969 selectively inhibits N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, an enzyme that breaks down cGMP in the brain. By inhibiting this compound, SMT-19969 increases cGMP levels, which can improve cognitive function and memory. In addition, cGMP has been shown to have neuroprotective effects and can reduce inflammation in the brain.
Biochemical and Physiological Effects:
SMT-19969 has been shown to increase cGMP levels in the brain, which can improve cognitive function and memory. In animal studies, SMT-19969 has been shown to reduce brain inflammation and improve motor function. In addition, SMT-19969 has been shown to reduce psychotic-like behaviors in animal models of schizophrenia.
実験室実験の利点と制限
SMT-19969 has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibition of N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline. However, SMT-19969 has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on SMT-19969, including its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, further research is needed to determine the optimal dosing and administration of SMT-19969 in humans. Finally, the safety and efficacy of SMT-19969 in humans needs to be further evaluated in clinical trials.
科学的研究の応用
SMT-19969 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline inhibition has been shown to increase cGMP levels in the brain, which can improve cognitive function and memory. In animal studies, SMT-19969 has been shown to improve cognitive performance and reduce brain inflammation in Alzheimer's disease models. It has also been shown to improve motor function and reduce dopamine depletion in Parkinson's disease models. In addition, SMT-19969 has been shown to reduce psychotic-like behaviors in animal models of schizophrenia.
特性
IUPAC Name |
N-(2-methylpropyl)-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-12(2)11-16-14-10-13(4-5-15(14)19(20)21)17-6-8-18(9-7-17)24(3,22)23/h4-5,10,12,16H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHPXYXUGBYONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。